2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN4O2S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine, which is synthesized from 6-ethyl-5-fluoropyrimidine and 3-hydroxypyrrolidine. The second intermediate is 1-(1H-indol-3-yl)thioethanone, which is synthesized from indole-3-carboxaldehyde and thioacetamide. These two intermediates are then coupled using a condensation reaction to form the final product.
Starting Materials
6-ethyl-5-fluoropyrimidine, 3-hydroxypyrrolidine, indole-3-carboxaldehyde, thioacetamide
Reaction
Step 1: Synthesis of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine, React 6-ethyl-5-fluoropyrimidine with 3-hydroxypyrrolidine in the presence of a base such as potassium carbonate and a solvent such as DMF to form 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine., Step 2: Synthesis of 1-(1H-indol-3-yl)thioethanone, React indole-3-carboxaldehyde with thioacetamide in the presence of a base such as sodium hydride and a solvent such as DMF to form 1-(1H-indol-3-yl)thioethanone., Step 3: Coupling of intermediates, React 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine with 1-(1H-indol-3-yl)thioethanone in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final product, 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone.
properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-2-15-19(21)20(24-12-23-15)27-13-7-8-25(10-13)18(26)11-28-17-9-22-16-6-4-3-5-14(16)17/h3-6,9,12-13,22H,2,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZULUMAXYKEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=CNC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone |
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